6-Amino-4-fluoroisoindol-1-one
Description
6-Amino-4-fluoroisoindol-1-one is a bicyclic heterocyclic compound featuring an isoindolin-1-one core substituted with an amino group at position 6 and a fluorine atom at position 3. The isoindolin-1-one scaffold incorporates a lactam ring (a cyclic amide), which confers rigidity and hydrogen-bonding capability.
Properties
Molecular Formula |
C8H5FN2O |
|---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
6-amino-4-fluoroisoindol-1-one |
InChI |
InChI=1S/C8H5FN2O/c9-7-2-4(10)1-5-6(7)3-11-8(5)12/h1-3H,10H2 |
InChI Key |
GQZWPXYUAZZSIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)N=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-fluoroisoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-fluoroaniline with phthalic anhydride, followed by cyclization and subsequent amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of 6-Amino-4-fluoroisoindol-1-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4-fluoroisoindol-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted isoindolones .
Scientific Research Applications
6-Amino-4-fluoroisoindol-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Amino-4-fluoroisoindol-1-one involves its interaction with specific molecular targets and pathways. The amino and fluoro substituents play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 6-Amino-4-fluoroisoindol-1-one with analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) | Ring System | Key Properties (Inferred) |
|---|---|---|---|---|---|---|
| 6-Amino-4-fluoroisoindol-1-one | Not provided | C₈H₅FN₂O | ~164.14 | 4-F, 6-NH₂ | Isoindolin-1-one | High polarity, H-bond donor/acceptor |
| 6-Amino-2-isobutylisoindolin-1-one | 1283258-07-0 | C₁₂H₁₅N₂O | 203.26 | 2-isobutyl, 6-NH₂ | Isoindolin-1-one | Hydrophobic bulk, reduced solubility |
| 4-Fluoro-1H-indol-6-amine | 885518-26-3 | C₈H₇FN₂ | 150.15 | 4-F, 6-NH₂ | Indole | Planar aromaticity, moderate polarity |
Key Observations:
Alkyl groups (e.g., isobutyl, isopropyl) introduce steric bulk and hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
Ring System Differences: The isoindolin-1-one core (lactam structure) provides a rigid scaffold capable of hydrogen bonding via the carbonyl group, which is absent in the indole system of 4-Fluoro-1H-indol-6-amine. This difference could enhance target binding specificity in isoindolinone derivatives . Indole derivatives (e.g., 4-Fluoro-1H-indol-6-amine) exhibit planar aromaticity, favoring interactions with hydrophobic pockets in enzymes or receptors.
Biological Activity
Overview of 6-Amino-4-fluoroisoindol-1-one
6-Amino-4-fluoroisoindol-1-one is a synthetic compound that belongs to the isoindole family, characterized by its unique structure which includes an amino group and a fluorine atom. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications.
The biological activity of 6-Amino-4-fluoroisoindol-1-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amino group may facilitate hydrogen bonding, enhancing binding affinity to target sites, while the fluorine atom can influence lipophilicity and metabolic stability.
Anticancer Properties
Research has indicated that isoindole derivatives exhibit anticancer properties. For instance, compounds structurally related to 6-Amino-4-fluoroisoindol-1-one have shown inhibition of cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Amino-4-fluoroisoindol-1-one | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| Similar Isoindole Derivative | A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle |
Antimicrobial Activity
Isoindole derivatives have also been studied for their antimicrobial properties. Preliminary studies suggest that 6-Amino-4-fluoroisoindol-1-one may exhibit activity against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Research Findings
A study conducted on various isoindole derivatives demonstrated:
- Gram-positive bacteria : Significant inhibition was observed against Staphylococcus aureus.
- Gram-negative bacteria : Moderate activity against Escherichia coli was noted.
Neuroprotective Effects
Emerging research indicates that certain isoindole derivatives may possess neuroprotective effects. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress.
Example Study
In a neuroprotection study involving neuroblastoma cells:
| Treatment | Viability (%) | Oxidative Stress Marker Reduction |
|---|---|---|
| Control | 100 | - |
| 6-Amino-4-fluoroisoindol-1-one | 85 | 30% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
